molecular formula C12H17NO2 B7809816 Tert-butyl 5-amino-2-methylbenzoate

Tert-butyl 5-amino-2-methylbenzoate

Cat. No.: B7809816
M. Wt: 207.27 g/mol
InChI Key: YXSWFHOPSZJAOT-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-methylbenzoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

    Sulfonylation: Sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

    Acylated Derivatives: Formed by the reaction with acyl chlorides.

    Sulfonylated Derivatives: Formed by the reaction with sulfonyl chlorides.

    Nitro Derivatives: Formed by oxidation.

    Amines: Formed by reduction.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-methylbenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

    Tert-butyl 2-amino-5-methylbenzoate: Similar structure but with different substitution pattern.

    Tert-butyl 4-amino-2-methylbenzoate: Another isomer with the amino group at the 4-position.

    Tert-butyl 5-amino-2-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: Tert-butyl 5-amino-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

tert-butyl 5-amino-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSWFHOPSZJAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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